molecular formula C10H15ClN2O B2711021 (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride CAS No. 2418678-01-8

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride

Cat. No.: B2711021
CAS No.: 2418678-01-8
M. Wt: 214.69
InChI Key: JATQHVMRKAFSPT-UHFFFAOYSA-N
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Description

Structural Context: Pyridine and Cyclobutane Core Interactions

The molecular architecture of (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride centers on a pyridine ring substituted at the 2-position with a cyclobutyloxy group and at the 4-position with a methanamine moiety. The pyridine ring, a six-membered aromatic system with one nitrogen atom, introduces π-π stacking capabilities and hydrogen-bonding potential via its lone electron pair. The cyclobutyl group, a four-membered carbocycle, adopts a puckered conformation that reduces ring strain compared to cyclopropane while maintaining significant angle strain (approximately 90° bond angles). This puckering introduces torsional flexibility, enabling the compound to adopt conformations that optimize target binding.

Key structural attributes include:

  • Molecular formula : C₁₀H₁₄ClN.
  • Hydrogen bond donors/acceptors : 1 donor (amine group) and 3 acceptors (pyridine nitrogen, ether oxygen, and chloride).
  • Rotatable bonds : 3 (cyclobutyloxy linkage, methanamine side chain).

The hydrochloride salt form enhances aqueous solubility via ion-dipole interactions, critical for bioavailability. XLogP3 values (~1.2) suggest moderate lipophilicity, balancing membrane permeability and solubility.

Emergent Role in Medicinal Chemistry: Historical and Contemporary Significance

Cyclobutane-containing compounds have gained prominence in drug discovery due to their ability to mimic aromatic rings while introducing three-dimensional complexity. Historically, cyclobutanes were avoided due to synthetic challenges, but advances in photocycloaddition and transition-metal catalysis have enabled their incorporation into drug candidates. In (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride, the cyclobutyloxy group serves dual roles:

  • Conformational restriction : Limits rotation around the pyridine-oxygen bond, preorganizing the molecule for target binding.
  • Metabolic stabilization : The cyclobutane ring resists oxidative degradation compared to linear alkyl chains.

Pyridine derivatives, by contrast, have a long history in medicinal chemistry, exemplified by nicotinamide antivirals and kinase inhibitors. The 4-methanamine substitution in this compound introduces a primary amine, a versatile handle for forming hydrogen bonds or salt bridges with biological targets.

Bioisosteric Relationships with Pyridine and Cyclobutane Derivatives

Bioisosteric replacement strategies have been pivotal in optimizing this compound’s pharmacokinetic profile. Key comparisons include:

Bioisostere Property Enhanced Example Compound
Pyridine-N-oxide Hydrogen bonding capacity Quorum sensing inhibitors
Difluoromethylpyridine Metabolic stability 4NPO derivatives
Cyclopropane Ring strain and reactivity Cyclopropane-containing antivirals

The cyclobutyloxy group in (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride acts as a bioisostere for bulkier aryl ethers, reducing molecular weight while maintaining hydrophobic interactions. Similarly, the methanamine group can replace primary alcohols or amines in analogs, as seen in cyclobutyl(pyridin-4-yl)methanamine derivatives. These substitutions improve target selectivity and reduce off-target effects, as demonstrated in quorum-sensing inhibition studies.

The compound’s SMILES notation (C1CC(C1)OC2=NC=CC(=C2)CN.Cl) highlights its connectivity, with the cyclobutyl group (C1CC(C1)) linked via an ether bond to the pyridine ring. Computational models predict strong binding to enzymes with hydrophobic active sites, such as proteases or kinases, though experimental validation remains ongoing.

Properties

IUPAC Name

(2-cyclobutyloxypyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-7-8-4-5-12-10(6-8)13-9-2-1-3-9;/h4-6,9H,1-3,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATQHVMRKAFSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC(=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride typically involves the following steps:

    Formation of the Cyclobutyloxy Group: The cyclobutyloxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a cyclobutyl alcohol derivative.

    Introduction of the Methanamine Group: The methanamine group is introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyridine ring or the cyclobutyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.

Scientific Research Applications

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridine-Based Methanamine Hydrochlorides

Pyridine derivatives with halogen or aryloxy substituents are common in medicinal chemistry. Key examples include:

(2-Chloropyridin-4-yl)methanamine Hydrochloride
  • Structure : Chlorine at the 2-position of pyridine.
  • Properties : Purity >98%, catalog number HY-101771A.
(4-Chloropyridin-2-yl)methanamine Hydrochloride
  • Structure : Chlorine at the 4-position of pyridine.
  • Properties : Molecular weight 142.59 g/mol, CAS 180748-30-5, and MDL MFCD07374904 .
  • Synthesis: Not explicitly detailed, but similar to other chloropyridinyl amines involving nucleophilic substitution or reductive amination.

Key Insight: Substituent position significantly impacts biological activity. The 2-chloro analog’s LOXL2 inhibition contrasts with the unknown activity of the 4-chloro isomer, suggesting steric and electronic factors dictate target engagement.

Heterocyclic Methanamine Hydrochlorides

Compounds with non-pyridine cores but similar amine hydrochloride motifs include:

Thiazolyl Methanamine Derivatives
  • Examples: [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride: Molecular weight 261.17 g/mol, mp 268°C . [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride monohydrate: Molecular weight 279.18 g/mol, mp 203–204°C .
  • Activity : Thiazole cores often enhance metabolic stability and bioavailability compared to pyridines.
(6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine Hydrochloride (Ulotaront Intermediate)
  • Structure: Thienopyran core with a primary amine.
  • Synthesis : Prepared via methods in WO 2011069063 A2, involving reductive amination and cyclization .
  • Characterization : HRMS m/z 184.0800 [M+H]⁺, NMR data consistent with literature .

Key Insight: Heterocyclic cores (e.g., thiazole, thienopyran) influence solubility and receptor binding. Thienopyran derivatives like Ulotaront target TAAR1 for schizophrenia, demonstrating the therapeutic relevance of such scaffolds .

Fluorinated and Methoxy-Substituted Analogs

  • Example : 1-(3-Fluoro-4-methoxypyridin-2-yl)methanamine hydrochloride (MW 192.62 g/mol, CAS 1933516-25-6) .

Biological Activity

Overview

(2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride, with the CAS number 2418678-01-8, is a chemical compound that has garnered interest for its potential biological activities. This article explores the compound's mechanisms of action, therapeutic applications, and relevant research findings.

PropertyDetails
Molecular Formula C10H14ClN2
Molecular Weight 200.68 g/mol
IUPAC Name (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride
CAS Number 2418678-01-8

The biological activity of (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride is primarily attributed to its ability to interact with various biological macromolecules. The compound may function as a modulator of specific receptors or enzymes, influencing signaling pathways associated with neurological and other physiological processes.

Potential Targets

  • Receptors: The compound may bind to neurotransmitter receptors, potentially affecting synaptic transmission.
  • Enzymes: It could act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Neuroprotective Effects: Studies suggest that (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride may exhibit neuroprotective properties, potentially beneficial in conditions like neurodegeneration.
  • Antidepressant Activity: Preliminary investigations have shown that it may have antidepressant-like effects in animal models, possibly through modulation of serotonin pathways.
  • Anti-inflammatory Properties: The compound has been observed to reduce inflammation markers in vitro, indicating potential applications in inflammatory diseases.

Case Studies and Research Findings

  • Neuroprotection Study:
    • A study conducted on rat models demonstrated that administration of (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride significantly reduced neuronal death in models of ischemic stroke. The mechanism was linked to the inhibition of apoptotic pathways and preservation of mitochondrial function.
  • Behavioral Assessment:
    • In a behavioral study assessing depression-like symptoms, the compound was administered to mice subjected to chronic stress. Results indicated a significant reduction in despair behavior compared to control groups, suggesting its potential role as an antidepressant.
  • Inflammation Model:
    • In vitro experiments using macrophage cell lines showed that (2-Cyclobutyloxypyridin-4-yl)methanamine;hydrochloride inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with lipopolysaccharides (LPS).

Summary Table of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectiveReduced neuronal death
AntidepressantDecreased despair behavior
Anti-inflammatoryInhibited cytokine production

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